

A Comparative Spectroscopic Analysis of 6-Bromo-5-Methyl-1H-Indole Isomers

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Compound of Interest

Compound Name: *6-bromo-5-methyl-1H-indole*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of various positional isomers of bromo-methyl-1H-indole. While publicly available experimental data for **6-bromo-5-methyl-1H-indole** is limited, this document summarizes the spectroscopic data for several of its isomers to serve as a valuable reference for researchers in synthetic chemistry and drug discovery. The presented data facilitates the identification and differentiation of these closely related heterocyclic compounds.

Spectroscopic Data Summary

The following tables summarize the available ^1H NMR and ^{13}C NMR data for a selection of bromo-methyl-1H-indole isomers. All NMR data was recorded in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectroscopic Data of Bromo-Methyl-1H-Indole Isomers

Compound	δ H-2 (ppm)	δ H-3 (ppm)	δ H-4 (ppm)	δ H-5 (ppm)	δ H-6 (ppm)	δ H-7 (ppm)	δ -CH ₃ (ppm)	δ N-H (ppm)
4-Bromo-3-methyl-1H-indole[1]	7.03- 6.95	-	-	7.28- 7.24	7.03- 6.95	7.28- 7.24	2.57 (d, J=0.9	7.94 (s)
1H-	(m)			(m)	(m)	(m)	Hz)	
5-Bromo-3-methyl-1H-indole[1]	6.99 (s)	-	7.22 (d, J=8.6	-	7.29 (dd, J=8.6, 1.9 Hz)	7.73 (d, J=1.6	2.32 (d, J=0.9	7.92 (s)
1H-			Hz)			Hz)	Hz)	
7-Bromo-3-methyl-1H-indole[1]	7.08- 6.97	-	7.08- 6.97	7.08- 6.97	7.37 (d, J=7.6	-	2.35 (d, J=1.0	8.06 (s)
1H-	(m)		(m)	(m)	Hz)		Hz)	

Table 2: ¹³C NMR Spectroscopic Data of Bromo-Methyl-1H-Indole Isomers

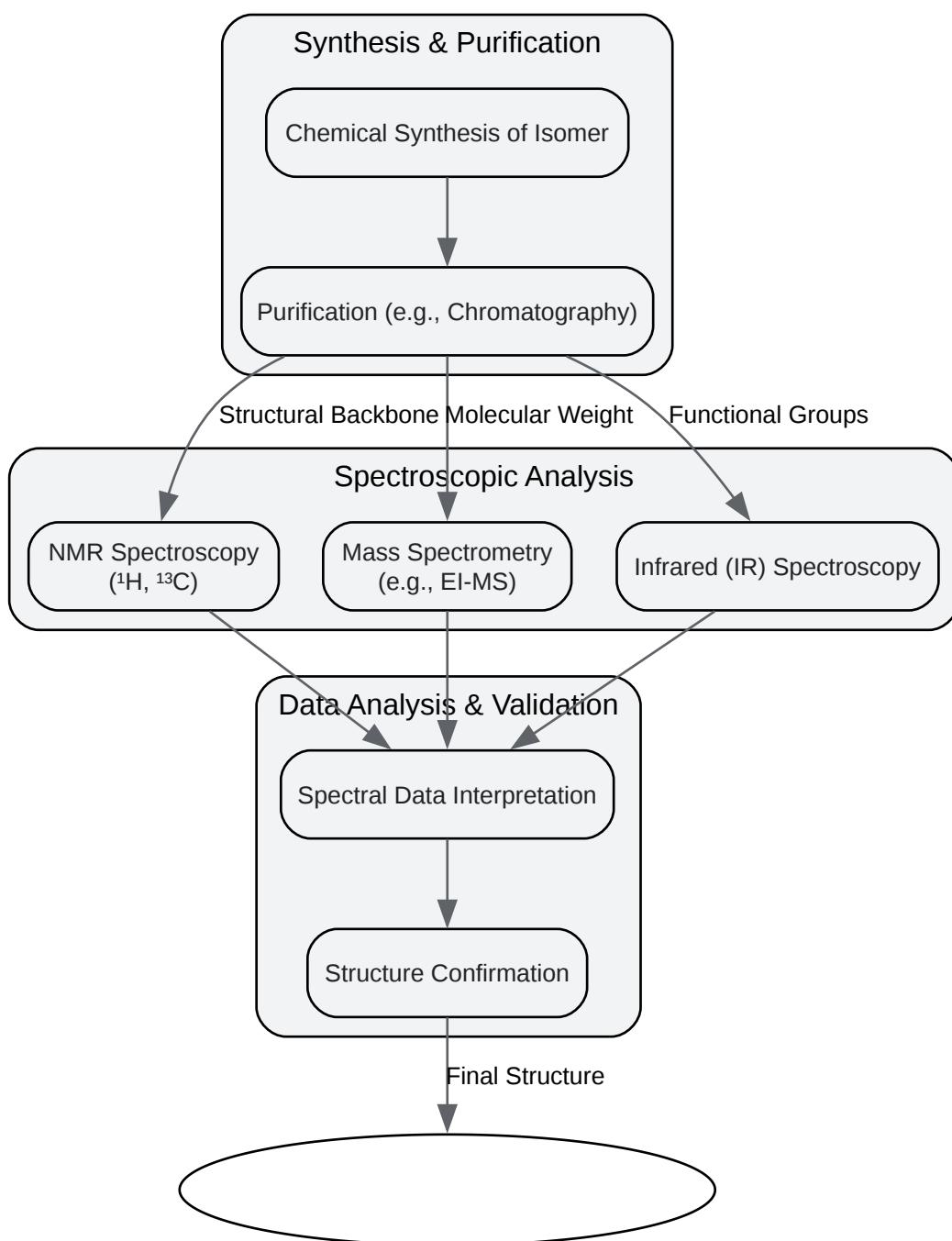
Compound	δ C-2	δ C-3	δ C-3a	δ C-4	δ C-5	δ C-6	δ C-7	δ C-7a	δ - CH ₃
4- Bromo -3- methyl -1H- indole[1]	122.86	113.15	126.33	114.93	123.65	123.51	110.52	137.71	12.65
5- Bromo -3- methyl -1H- indole[1]	122.95	111.60	130.22	124.76	112.50	121.64	111.60	134.96	9.64
7- Bromo -3- methyl -1H- indole[1]	122.33	113.13	129.64	120.42	124.31	118.23	104.75	135.07	9.97

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

Compound	Mass Spectrometry (m/z)	Infrared Spectroscopy (cm ⁻¹)
4-Bromo-3-methyl-1H-indole	MS (EI) data available, typically showing isotopic pattern for one bromine atom.	Data not readily available.
5-Bromo-3-methyl-1H-indole	MS (EI) m/z: 210/212 (M/M+2).	Data not readily available.
7-Bromo-3-methyl-1H-indole	MS (EI) data available, typically showing isotopic pattern for one bromine atom.	Data not readily available.
6-Bromo-1H-indole (for comparison)	MS (EI) m/z: 195/197 (M/M+2), 116, 89.	Key absorptions for N-H stretching and aromatic C-H and C=C bonds.

Experimental Workflow

The structural elucidation of newly synthesized bromo-methyl-1H-indole isomers follows a standardized analytical workflow. This process ensures the accurate determination of the chemical structure and purity of the target compounds.



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General workflow for the synthesis and structural validation of bromo-methyl-1H-indole isomers.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the purified solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. The choice of solvent is based on the sample's solubility and to avoid interference with sample signals.
- ^1H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically with proton decoupling. A spectral width of 200-250 ppm is used, with an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.

3.2 Mass Spectrometry (MS)

- **Sample Introduction:** For electron ionization (EI) mass spectrometry, a small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC).
- **Ionization and Analysis:** In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z). The presence of a bromine atom is readily identified by the characteristic M and $M+2$ isotopic peaks of nearly equal intensity.

3.3 Infrared (IR) Spectroscopy

- **Sample Preparation:** Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is finely ground with dry potassium bromide and pressed into a thin, transparent disk.

- Data Acquisition: The IR spectrum is recorded over the range of 4000 to 400 cm^{-1} . Key vibrational modes for indole derivatives include the N-H stretch (around 3400 cm^{-1}), aromatic C-H stretches (around 3100-3000 cm^{-1}), and aromatic C=C stretching vibrations (in the 1600-1450 cm^{-1} region).

This guide provides a foundational spectroscopic comparison for several bromo-methyl-1H-indole isomers. Further research to obtain and publish the spectroscopic data for **6-bromo-5-methyl-1H-indole** is encouraged to complete the comparative dataset for this important class of compounds.

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References

- 1. rsc.org [rsc.org]
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